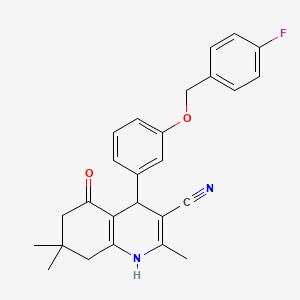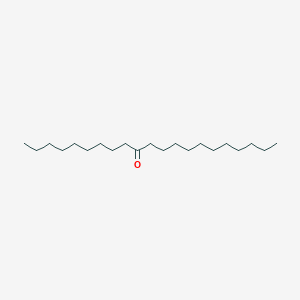
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone is a sterically hindered phenol derivative. This compound is known for its unique structure, which includes a bromine atom and three tert-butyl groups attached to a cyclohexadienone ring. The presence of these bulky tert-butyl groups provides significant steric hindrance, making it an interesting subject for various chemical reactions and studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone typically involves the bromination of 2,4,6-tri-tert-butylphenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcoholates, and phenolates.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium phenolate, amines, and alcoholates.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less documented but would generally involve standard oxidizing and reducing agents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone has several scientific research applications:
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds with similar structures are often studied for their potential biological activities.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone primarily involves its ability to form phenoxyl radicals. The steric hindrance provided by the tert-butyl groups influences the reactivity and stability of these radicals. The molecular targets and pathways involved are largely dependent on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2,6-di-tert-butylphenol: Similar but with fewer tert-butyl groups.
Uniqueness
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone is unique due to the combination of steric hindrance from the tert-butyl groups and the presence of a reactive bromine atom. This makes it particularly useful in studying steric effects and radical formation in chemical reactions .
Eigenschaften
Molekularformel |
C18H29BrO |
|---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
4-bromo-2,4,6-tritert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H29BrO/c1-15(2,3)12-10-18(19,17(7,8)9)11-13(14(12)20)16(4,5)6/h10-11H,1-9H3 |
InChI-Schlüssel |
AXDBYSGOBINHRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)




![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)



![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
